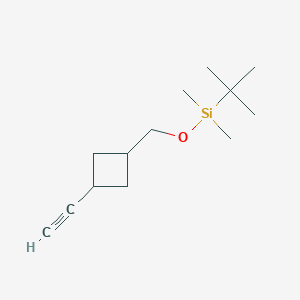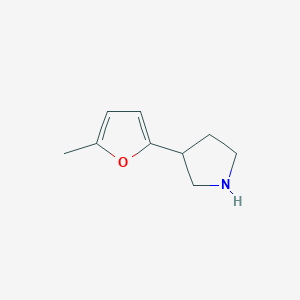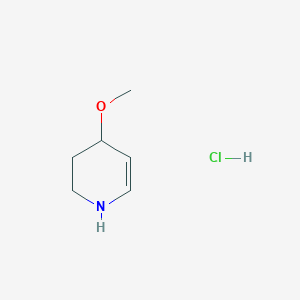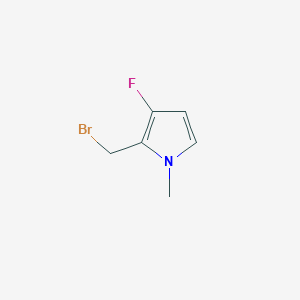![molecular formula C22H20F2N4OS B13337109 5-[7-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinolin-1(2H)-yl]-3-methyl-1,3-benzothiazol-2(3H)-one](/img/structure/B13337109.png)
5-[7-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinolin-1(2H)-yl]-3-methyl-1,3-benzothiazol-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(7-(Difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinolin-1(2H)-yl)-3-methylbenzo[d]thiazol-2(3H)-one is a complex organic compound that features a unique combination of functional groups, including a difluoromethyl group, a pyrazole ring, a dihydroquinoline moiety, and a benzothiazolone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(7-(Difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinolin-1(2H)-yl)-3-methylbenzo[d]thiazol-2(3H)-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone.
Construction of the dihydroquinoline moiety: This involves a cyclization reaction, often using aniline derivatives and aldehydes under acidic conditions.
Introduction of the difluoromethyl group: This step can be performed using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.
Formation of the benzothiazolone structure: This can be synthesized through the reaction of o-aminothiophenol with a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroquinoline moiety, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can target the difluoromethyl group or the pyrazole ring, potentially leading to the formation of partially or fully reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents can be employed under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce various reduced forms of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound may serve as a probe or ligand for studying enzyme interactions, receptor binding, and cellular pathways. Its difluoromethyl group can enhance metabolic stability and bioavailability.
Medicine
Medicinally, the compound has potential as a drug candidate due to its diverse functional groups, which can interact with various biological targets. It may exhibit activity against certain diseases or conditions, making it a subject of pharmacological studies.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as improved thermal stability, solubility, or mechanical strength. It may also find applications in the production of agrochemicals or specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-(7-(Difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinolin-1(2H)-yl)-3-methylbenzo[d]thiazol-2(3H)-one involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds, while the pyrazole and quinoline moieties can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Difluoromethylated Aromatics: Compounds with difluoromethyl groups attached to aromatic rings, such as difluoromethylbenzene.
Pyrazole Derivatives: Compounds containing the pyrazole ring, such as 1-methyl-3-phenyl-1H-pyrazole.
Quinoline Derivatives: Compounds with a quinoline core, such as quinine and chloroquine.
Benzothiazolone Derivatives: Compounds with a benzothiazolone structure, such as 2-aminobenzothiazole.
Uniqueness
The uniqueness of 5-(7-(Difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinolin-1(2H)-yl)-3-methylbenzo[d]thiazol-2(3H)-one lies in its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications and a valuable subject for further research.
Eigenschaften
Molekularformel |
C22H20F2N4OS |
|---|---|
Molekulargewicht |
426.5 g/mol |
IUPAC-Name |
5-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-3-methyl-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C22H20F2N4OS/c1-26-12-14(11-25-26)16-8-13-4-3-7-28(18(13)10-17(16)21(23)24)15-5-6-20-19(9-15)27(2)22(29)30-20/h5-6,8-12,21H,3-4,7H2,1-2H3 |
InChI-Schlüssel |
WJHMCLBLUFFBIF-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C=N1)C2=C(C=C3C(=C2)CCCN3C4=CC5=C(C=C4)SC(=O)N5C)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


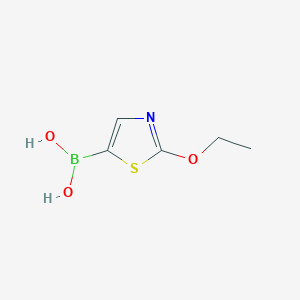
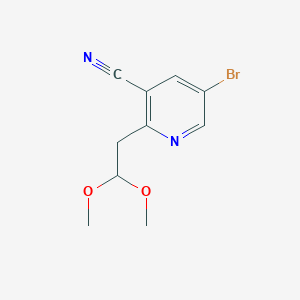
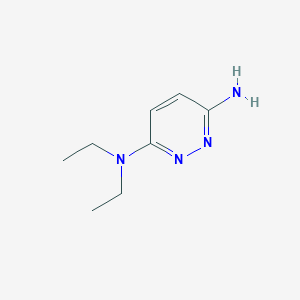
![tert-Butyl (S)-2-amino-3-(4'-cyano-[1,1'-biphenyl]-4-yl)propanoate](/img/structure/B13337058.png)
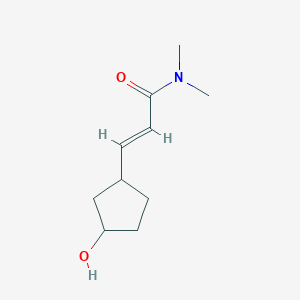
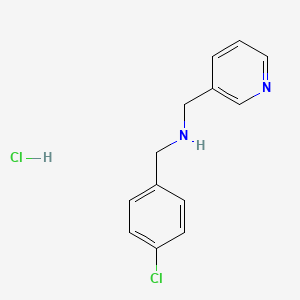
![3-Chloro-6,6-dimethyl-3-azabicyclo[3.1.0]hexane](/img/structure/B13337076.png)
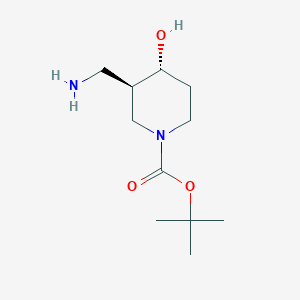
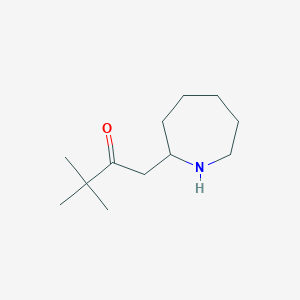
![(S)-(7-Methyl-1,4-dioxaspiro[4.5]decan-7-yl)methanamine](/img/structure/B13337112.png)
